molecular formula C8H9BrO2 B120743 4-Bromoveratrole CAS No. 2859-78-1

4-Bromoveratrole

Cat. No. B120743
Key on ui cas rn: 2859-78-1
M. Wt: 217.06 g/mol
InChI Key: KBTMGSMZIKLAHN-UHFFFAOYSA-N
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Patent
US07425554B2

Procedure details

A mixture of concentrated nitric acid (14 mL) and acetic acid (42 mL) was cooled to 10° C. while stirring, and then 4-bromo-1,2-dimethoxybenzene (2 g, 9.21 mmol) was gradually added to the stirred mixture. The reaction mixture was warmed to 15° C., and stirring was continued for 60 minutes. The reaction mixture was cooled to 0° C. and stirred while adding ice water, and then extraction was performed with ether. The obtained organic layer was neutralized with saturated aqueous solution of sodium hydrogencarbonate and potassium carbonate, and then washed with water. After drying the organic layer over anhydrous magnesium sulfate, the desiccant was filtered off and the filtrate was concentrated under reduced pressure. The obtained crude product was recrystallized from ethanol to give 2.09 g of the title compound as light yellow crystals.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[CH:7]=1>C(O)(=O)C>[Br:5][C:6]1[CH:7]=[C:8]([O:14][CH3:15])[C:9]([O:12][CH3:13])=[CH:10][C:11]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)OC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 15° C.
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic layer over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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